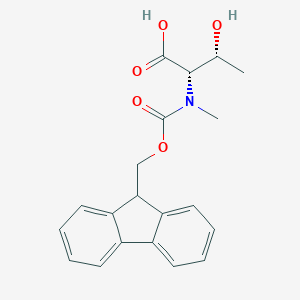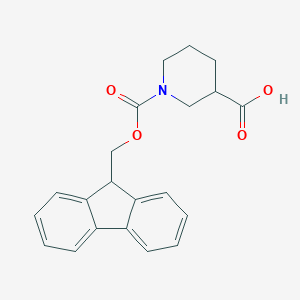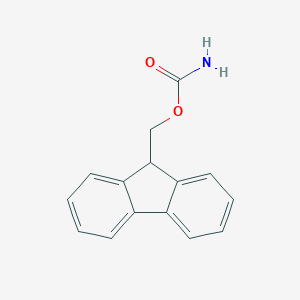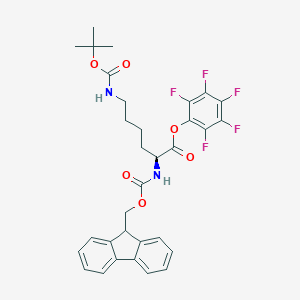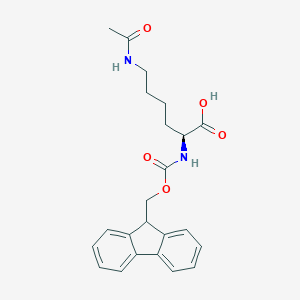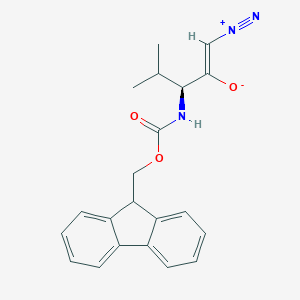
Fmoc-Orn(Fmoc)-OH
Vue d'ensemble
Description
“Fmoc-Orn(Fmoc)-OH” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides . This compound is useful in preparing cyclic peptides and special arginine derivates .
Synthesis Analysis
The synthesis of “this compound” involves the use of Fmoc solid-phase peptide synthesis . The side-chain ivDde group is considerably more stable to piperidine than Dde and is less prone to migrate from protected to unprotected side-chains .
Molecular Structure Analysis
The molecular formula of “this compound” is C35H32N2O6 . The molecular weight is 576.6 g/mol .
Chemical Reactions Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis . The side-chain ivDde group is considerably more stable to piperidine than Dde and is less prone to migrate from protected to unprotected side-chains .
Physical And Chemical Properties Analysis
“this compound” is a white crystalline powder . It has a molecular weight of 576.6 g/mol . The compound is stable under normal temperatures and pressures .
Applications De Recherche Scientifique
Peptide Folding and Interaction : Fmoc-Orn(i-PrCO-Hao)-OH, a derivative of Fmoc-Orn(Fmoc)-OH, is used to induce β-sheet folding in peptides. It behaves like a regular amino acid in peptide synthesis and is incorporated into peptides through standard automated Fmoc solid-phase peptide synthesis. This has implications for creating specific peptide structures and interactions (Nowick et al., 2002).
Supramolecular Hydrogels : Fmoc-Lys(Fmoc)-OH, another similar derivative, is used in the development of supramolecular hydrogels, particularly in the biomedical field due to their biocompatible and biodegradable properties. These gels have been studied for their antimicrobial activity when incorporated with silver (Croitoriu et al., 2021).
Antibacterial Composite Materials : The use of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, in the development of antibacterial and anti-inflammatory composite materials, is another application. These materials show promise in biomedical applications due to their ability to inhibit bacterial growth (Schnaider et al., 2019).
Hybrid Nanomaterials : Fmoc-protected amino acid-based hydrogels have been used to create hybrid hydrogels with enhanced properties, such as increased thermal stability and conductivity, by incorporating functionalized single-walled carbon nanotubes (Roy & Banerjee, 2012).
Fluorescent Silver Nanoclusters : The formation of stable and fluorescent few-atom silver nanoclusters within the matrix of Fmoc-protected amino acid hydrogels, such as Fmoc-Phe-OH, demonstrates a novel application in the field of nanotechnology (Roy & Banerjee, 2011).
Peptide Ligation : Fmoc–Lys–OH, azido-protected, has been synthesized and introduced to peptides for efficient peptide ligation, demonstrating its utility in peptide synthesis (Katayama et al., 2008).
Functional Materials : Fmoc-modified amino acids and peptides are utilized as simple bio-inspired building blocks for the fabrication of functional materials, demonstrating their importance in various applications including bio-templating, drug delivery, and catalytic properties (Tao et al., 2016).
Safety and Hazards
Orientations Futures
The use of “Fmoc-Orn(Fmoc)-OH” in the synthesis of peptides for DNA-encoded chemical libraries is a promising area of research . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
Mécanisme D'action
Target of Action
Fmoc-Orn(Fmoc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups present in the peptide chain . The Fmoc group acts as a protective group for these amino groups during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a protective group for the amino acids during peptide synthesis . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution . The -NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group protects the amino groups during the synthesis process, preventing unwanted side reactions .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence . The Fmoc group protects the amino groups during the synthesis, allowing for the correct sequence of amino acids to be achieved . After the synthesis is complete, the Fmoc group can be removed, leaving the desired peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the synthesis and the yield of the desired peptide . The stability of this compound can also be affected by these factors .
Propriétés
IUPAC Name |
(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOCIWEYMAENQ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549390 | |
| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201046-59-5 | |
| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




